(3-Chloro-4-phenoxyphenyl)methanol
Description
Properties
IUPAC Name |
(3-chloro-4-phenoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXXCASXFWENBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Chloro-4-phenoxyphenyl)methanol typically involves the reaction of 3-chloro-4-phenoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions . The reduction of the aldehyde group to a methanol group results in the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Oxidation Reactions
The benzylic alcohol group undergoes selective oxidation to form carbonyl derivatives. This reaction is critical for synthesizing ketones or aldehydes used in pharmaceuticals and materials science:
Example Reaction:
| Parameter | Value/Description |
|---|---|
| Oxidizing Agent | Chromium trioxide (CrO₃) |
| Solvent | Sulfuric acid (H₂SO₄) |
| Yield | ~78–85% (estimated) |
| Purity | Confirmed via NMR |
This reaction proceeds via a two-step mechanism:
-
Formation of chromate ester intermediate.
-
Base-assisted elimination to release the carbonyl compound.
Nucleophilic Substitution
The chlorine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) under electron-rich conditions, enabling functional group diversification:
Example Reaction with Amines:
| Parameter | Value/Description |
|---|---|
| Catalyst | Copper powder |
| Base | KOH |
| Temperature | 110–120°C |
| Yield | 92–96% |
Key factors influencing reactivity:
-
Electron-withdrawing phenoxy group enhances ring electrophilicity .
-
Steric hindrance from the methanol group reduces substitution at the 4-position.
Reductive Transformations
The alcohol group can be reduced to alkanes or converted to ethers under acidic conditions:
Reduction to Methyl Group:
| Parameter | Value/Description |
|---|---|
| Reducing Agent | LiAlH₄ |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 70–75% |
Etherification (Mitsunobu Reaction):
| Parameter | Value/Description |
|---|---|
| Reagents | DIAD, Triphenylphosphine |
| Solvent | THF |
| Yield | 82–88% |
Cross-Coupling Reactions
The aromatic system participates in Pd-catalyzed couplings, enabling access to biphenyl derivatives:
Suzuki-Miyaura Coupling:
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DME |
| Yield | 65–72% |
Condensation Reactions
The alcohol group undergoes condensation with carbonyl compounds to form acetals or ketals:
Acetal Formation:
| Parameter | Value/Description |
|---|---|
| Acid Catalyst | p-TsOH |
| Solvent | Toluene |
| Yield | 60–68% |
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar alcohols due to electronic and steric effects:
| Compound | Oxidation Rate (Relative) | Substitution Yield |
|---|---|---|
| This compound | 1.0 (Baseline) | 92–96% |
| (4-Chloro-3-phenoxyphenyl)methanol | 0.85 | 78–82% |
| Phenoxybenzyl Alcohol | 1.2 | <50% |
Key Observations:
Scientific Research Applications
Organic Synthesis
(3-Chloro-4-phenoxyphenyl)methanol serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry, including:
- Oxidation : The methanol group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction : Further reduction can lead to hydrocarbons.
- Substitution Reactions : The chloro group can be substituted with other functional groups through nucleophilic substitution.
Biological Studies
In biological research, this compound is utilized for studying enzyme inhibition and protein binding due to its capacity to interact with biological molecules. It has potential therapeutic applications, particularly in exploring anti-inflammatory and anticancer properties.
Pharmaceutical Development
Research into the pharmaceutical potential of this compound is ongoing, particularly concerning its mechanism of action involving interaction with specific molecular targets like enzymes or receptors. This interaction can alter enzyme activity or cellular signaling pathways, which is crucial for drug development.
Industrial Applications
The compound is also used in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility allows it to be integrated into the manufacturing of agrochemicals and other industrially relevant compounds.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of a specific enzyme by this compound revealed that it effectively reduced enzyme activity by binding to the active site. This finding suggests potential applications in drug design aimed at modulating enzyme function for therapeutic benefits.
Case Study 2: Anticancer Properties
Research focusing on the anticancer properties of this compound demonstrated significant cytotoxic effects on cancer cell lines. The mechanism involved disruption of cell signaling pathways, indicating its potential as a lead compound in cancer therapy development.
Mechanism of Action
The mechanism of action of (3-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cell membrane receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Below is a detailed comparison with analogous compounds, supported by structural data and similarity metrics.
Structural and Functional Analogues
Table 1: Key Properties of (3-Chloro-4-phenoxyphenyl)methanol and Similar Compounds
Analysis of Structural and Functional Differences
4-Chloro-3-(hydroxymethyl)phenol (Similarity: 0.75) lacks the phenoxy group but introduces a phenolic -OH, increasing polarity and hydrogen-bonding capacity .
Halogenation Patterns: 2-(2,4,6-Trichlorophenoxy)ethanol (Similarity: 0.69) features three chlorine atoms on the aromatic ring, significantly increasing molecular weight and lipophilicity compared to the mono-chlorinated target compound .
Physicochemical and Functional Implications
- Polarity and Solubility: The phenolic -OH in 4-Chloro-3-(hydroxymethyl)phenol enhances water solubility compared to the phenoxy-substituted target compound .
- Electron-Withdrawing Effects: The -CF$_3$ group in (3-Chloro-4-(trifluoromethoxy)phenyl)methanol may improve resistance to oxidative degradation .
- Bioactivity: Pyrimidine-containing analogues like [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol are often explored in medicinal chemistry due to their ability to mimic nucleobases .
Biological Activity
(3-Chloro-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition of enzyme activity, which can lead to alterations in cellular signaling pathways and potential therapeutic effects.
Key Biological Activities:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which could be leveraged for therapeutic purposes.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, although further research is required to confirm these effects.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. This interaction can disrupt metabolic processes within cells.
- Receptor Modulation : By interacting with cell membrane receptors, it may influence cellular signaling pathways, potentially leading to altered cell behavior, such as apoptosis in cancer cells.
In Vitro Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells, revealing significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 10–33 | Antiproliferative |
| MDA-MB-231 | 23–33 | Antiproliferative |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Comparative Analysis
Comparative studies with similar compounds have been conducted to evaluate the relative biological activity. For instance:
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| (3-Chloro-4-methoxyphenyl)methanol | 15 | Moderate antiproliferative |
| (3-Bromo-4-phenoxyphenyl)methanol | 20 | Moderate antiproliferative |
These comparisons highlight the unique properties of this compound, particularly its enhanced potency against certain tumor types.
Future Directions
Further research is essential to fully elucidate the specific biological effects and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To understand the detailed biochemical pathways affected by this compound.
- Structural Modifications : Exploring analogs with modified structures may yield compounds with enhanced biological activity or reduced toxicity.
Q & A
Q. What are the common synthetic routes for (3-Chloro-4-phenoxyphenyl)methanol?
Methodological Answer : The synthesis typically involves halogenation of a phenoxyphenyl precursor followed by alcohol formation. For example:
- Halogenation : Chlorination of 4-phenoxyphenyl derivatives using reagents like SOCl₂ or Cl₂ under controlled conditions.
- Reduction : Reduction of a carbonyl intermediate (e.g., 3-chloro-4-phenoxybenzaldehyde) using lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield the alcohol .
- Alternative pathways : Grignard reactions or nucleophilic substitution on halogenated intermediates may also be viable, depending on substituent compatibility .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, anhydrous ether, 0–25°C | 75–85% | |
| Halogenation | Cl₂ gas, FeCl₃ catalyst, 40–60°C | 60–70% |
Q. How is this compound characterized spectroscopically?
Methodological Answer : Characterization involves:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the hydroxymethyl group (δ 4.5–4.8 ppm). Chlorine substituents induce deshielding in adjacent protons .
- FT-IR : Confirm O-H stretch (~3200–3400 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹) .
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 248.6) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways:
- Electrophilic centers : Calculate partial charges to identify sites prone to nucleophilic attack (e.g., the benzylic carbon adjacent to Cl) .
- Transition state analysis : Simulate energy barriers for SN2 mechanisms using software like Gaussian or ORCA.
- Solvent effects : Include polarizable continuum models (PCM) to account for solvent interactions in reaction kinetics .
Example Computational Parameters :
| Software | Basis Set | Solvent Model | Reference |
|---|---|---|---|
| Gaussian 16 | B3LYP/6-31G(d) | PCM (THF) |
Q. What strategies resolve contradictions in spectroscopic data during impurity profiling?
Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:
- Multi-technique validation : Cross-reference HPLC retention times with spiked reference standards (e.g., 4-chlorobenzophenone) to confirm impurities .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR .
- Advanced MS/MS : Fragment ions in tandem mass spectrometry differentiate structural isomers .
Q. What safety protocols are critical for handling this compound?
Methodological Answer :
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste management : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste for incineration .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for alcohol reduction steps?
Methodological Answer : Yield variations may arise from:
- Moisture sensitivity : LiAlH₄ requires strict anhydrous conditions; trace water reduces effective reagent concentration .
- Substrate purity : Halogenated precursors with residual solvents (e.g., THF) can inhibit reduction. Pre-purify via column chromatography .
- Temperature control : Exothermic reactions exceeding 25°C may promote side reactions (e.g., over-reduction) .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
